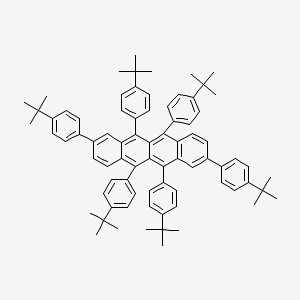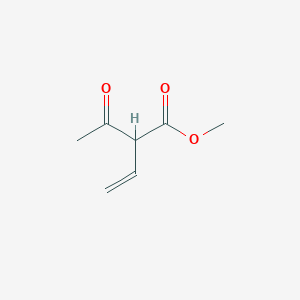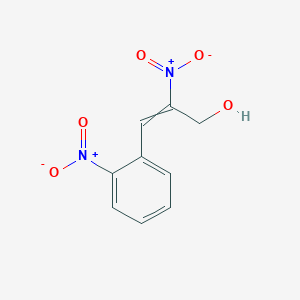![molecular formula C23H29N3 B14190276 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole CAS No. 918481-36-4](/img/structure/B14190276.png)
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a piperazine ring substituted with a phenylpropyl group, which is linked to an indole moiety through an ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Phenylpropyl Group: The piperazine ring is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling with Indole Moiety: The final step involves coupling the substituted piperazine with an indole derivative. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group on the indole ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential as a ligand for various biological receptors, including serotonin receptors.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, depending on the receptor subtype and the specific structural features of the compound. The binding of the compound to the receptor can modulate the receptor’s activity, leading to changes in intracellular signaling pathways and ultimately affecting cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-{2-[4-(3-Phenylpropyl)piperidin-1-yl]ethyl}-1H-indole: This compound features a piperidine ring instead of a piperazine ring.
3-{2-[4-(3-Phenylpropyl)morpholin-1-yl]ethyl}-1H-indole: This compound features a morpholine ring instead of a piperazine ring.
Uniqueness
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is unique due to the presence of the piperazine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to similar compounds with piperidine or morpholine rings. The piperazine ring can influence the compound’s binding affinity to receptors, its metabolic stability, and its ability to cross biological membranes.
Propiedades
Número CAS |
918481-36-4 |
|---|---|
Fórmula molecular |
C23H29N3 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
3-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C23H29N3/c1-2-7-20(8-3-1)9-6-13-25-15-17-26(18-16-25)14-12-21-19-24-23-11-5-4-10-22(21)23/h1-5,7-8,10-11,19,24H,6,9,12-18H2 |
Clave InChI |
XZVLHTVGXFMMOG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)

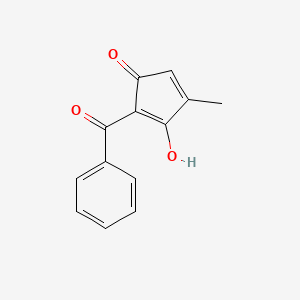
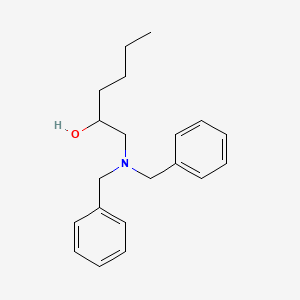
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)
